molecular formula C6H7BrFNS B6235151 4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole CAS No. 1785393-64-7

4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole

Cat. No. B6235151
CAS RN: 1785393-64-7
M. Wt: 224.1
InChI Key:
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Description

4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole (BFPT) is a chemical compound belonging to the thiazole family. It is a heterocyclic compound containing both sulfur and nitrogen atoms. BFPT is a colorless, odorless, and crystalline solid with a melting point of 131-132 °C. It has been used in various scientific research applications due to its unique properties.

Scientific Research Applications

4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole has been used in various scientific research applications such as organic synthesis, drug discovery, materials science, and biochemistry. It has been used as an intermediate in the synthesis of various heterocyclic compounds and as a starting material for the synthesis of various pharmaceuticals. 4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole has also been used as a catalyst in organic reactions, as a corrosion inhibitor, and as a reagent in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole is not completely understood. It is believed that 4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole acts as an electron acceptor and an electron donor, which helps to facilitate the transfer of electrons between molecules. This allows 4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole to act as a catalyst in certain chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole are not well understood. It is believed that 4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole may have some anti-inflammatory and analgesic properties, but further research is needed to confirm these effects. 4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole has also been shown to have some antioxidant activity, which may be beneficial in treating certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole in laboratory experiments include its low cost, availability, and stability. It is also easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using 4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole in laboratory experiments. It is not very soluble in aqueous solutions and can be difficult to work with in certain reactions.

Future Directions

There are many potential future directions for 4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole research. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug discovery and materials science. Additionally, further research could be conducted into the mechanism of action of 4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole and its potential uses as a catalyst in organic reactions. Finally, further research could be conducted into the synthesis of 4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole and its potential applications in organic synthesis.

Synthesis Methods

4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole can be synthesized by the reaction of 4-bromo-2-fluorobenzaldehyde with 2-aminothiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an aqueous solution at a temperature of 80-90 °C for several hours. After the reaction, the product is recrystallized from a suitable solvent such as ethanol and the resulting product is 4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole involves the reaction of 2-bromo-1,3-thiazole with 2-fluoropropan-2-ol in the presence of a base, followed by bromination of the resulting intermediate.", "Starting Materials": [ "2-bromo-1,3-thiazole", "2-fluoropropan-2-ol", "Base (e.g. potassium carbonate)", "Bromine" ], "Reaction": [ "Step 1: Dissolve 2-bromo-1,3-thiazole in a suitable solvent (e.g. DMF) and add a base (e.g. potassium carbonate).", "Step 2: Add 2-fluoropropan-2-ol to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the resulting intermediate in a suitable solvent (e.g. acetic acid) and add bromine dropwise at low temperature.", "Step 6: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the final product, 4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole." ] }

CAS RN

1785393-64-7

Product Name

4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole

Molecular Formula

C6H7BrFNS

Molecular Weight

224.1

Purity

95

Origin of Product

United States

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